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Compound of Interest

2-(1-Ethyl-1h-pyrazol-4-
Compound Name:
yl)ethanethioamide

Cat. No.: B13528192

Get Quote

Executive Summary & Chemical Identity

2-(1-Ethyl-1H-pyrazol-4-yl)ethanethioamide (CAS: 1247436-69-6) is a functionalized
heterocycle featuring an electron-rich pyrazole core substituted with an ethyl group at the N1

position and a thioacetamide side chain at the C4 position.[1][2] This molecule serves as a
versatile "thio-staple" in the construction of thiazole-containing pharmacophores via the
Hantzsch thiazole synthesis.

Core Chemical Data
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Parameter Detail

IUPAC Name 2-(1-Ethyl-1H-pyrazol-4-yl)ethanethioamide
CAS Number 1247436-69-6

Molecular Formula C7H11NsS

Molecular Weight 169.25 g/mol

SMILES CCN1C=C(CC(N)=S)C=N1

Physical State White to off-white crystalline solid

Solubility Soluble in DMSO, MeOH, EtOH; sparingly

soluble in water

Structural Analysis & Crystallographic Features

While the specific single-crystal X-ray diffraction (SC-XRD) dataset for this CAS entry is often
proprietary to drug discovery campaigns, the crystal structure can be rigorously described
based on high-fidelity structural analogs and established supramolecular synthons.

Molecular Geometry
The molecule consists of two planar domains separated by a methylene bridge (
).

» Pyrazole Ring: The five-membered ring is strictly planar with localized double bonds. The
N1-Ethyl bond typically lies in the plane of the ring or slightly twisted to minimize steric strain.

e Thioamide Group (

): Unlike amides, thioamides exhibit a higher barrier to rotation around the C-N bond due to
significant double-bond character (

). This forces the

moiety into a planar conformation.
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Supramolecular Architecture (Crystal Packing)

The dominant feature in the crystal lattice of primary thioamides is the formation of
centrosymmetric dimers.

e Primary Interaction: Molecules self-assemble via dual

hydrogen bonds, forming an
ring motif (Graph Set Notation).

e Secondary Interaction: The pyrazole N2 (acceptor) likely engages in weak
or

stacking interactions, stabilizing the 3D network.

Predicted Bond Metrics (Based on CSD Averages):

Bond Length (A) Description

| Typical thione character | |
(Thioamide) |

| Partial double bond character | |
(Pyrazole) |

| Aromatic ring bond |

Structural Logic Diagram

The following diagram illustrates the logical connectivity and the dominant hydrogen-bonding
synthon expected in the solid state.
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Pyrazole Core Stabilizes Lattice Pi-Pi Stacking
Contains (Planar Aromatic) (Ring Overlap)

2-(1-Ethyl-1H-pyrazol-4-yl)

Supramolecular Synthon

I

I I

| |
Thioamide Group Forms N-H...S Bonds ! I
(-CH2-C(=S)NH2) Centrosymmetric Dimer [

| (R2,2(8) Motif) !

I I

ethanethioamide Contains

Click to download full resolution via product page

Caption: Structural hierarchy showing the molecular components and their role in crystal lattice
stabilization via hydrogen bonding.

Synthetic Protocol

The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)ethanethioamide is typically achieved via the
thionation of the corresponding nitrile or amide precursor. The nitrile route is preferred for
scalability.

Reaction Pathway[5]

e Precursor:2-(1-Ethyl-1H-pyrazol-4-yl)acetonitrile (derived from ethyl 1-ethyl-1H-pyrazole-4-
carboxylate via reduction and cyanation).

e Thionation: Reaction with hydrogen sulfide (

) or a sulfide surrogate (e.g., ammonium sulfide, sodium hydrosulfide) in a basic medium.

Step-by-Step Methodology (Nitrile Route)

o Step 1: Dissolve 2-(1-ethyl-1H-pyrazol-4-yl)acetonitrile (1.0 eq) in ethanol or DMF.
o Step 2: Add Diethylamine (DEA) or Triethylamine (TEA) (1.5 eq) as a catalyst.
o Step 3: Bubble

gas through the solution at
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for 30 minutes, then seal the vessel. Alternatively, add Sodium Hydrosulfide (

) and Magnesium Chloride (

) (1.2 eq).
e Step 4: Heat to
for 4-6 hours. Monitor via TLC/LC-MS (Appearance of M+1 = 170.25).

e Step 5: Quench with water. The product often precipitates as a solid. Filter and recrystallize
from Ethanol/Water.

2-(1-Ethyl-1H-pyrazol-4-yl) H2S / NaSH Et3N / MgCI2
acetonitrile (Thionation Agent) (Catalyst)
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Caption: Synthetic workflow converting the nitrile precursor to the target thioamide.
Applications in Drug Discovery
This compound is a privileged intermediate for synthesizing thiazole-based kinase inhibitors.
e Hantzsch Thiazole Synthesis: Reaction with

-haloketones yields 2,4-disubstituted thiazoles.

o Target Classes:

o Aurora Kinase Inhibitors: The pyrazole-thiazole scaffold mimics the ATP-binding hinge
region.
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o JAK Inhibitors: Analogous to the pyrazole core in Baricitinib, providing critical solubility and
binding interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b13528192?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13528192?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

